

# The Synergistic Potential of Chiauranib with Immunotherapy: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Chiauranib*

Cat. No.: *B1574309*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Chiauranib** in combination with immunotherapy against alternative therapeutic strategies. It synthesizes preclinical and clinical data to objectively evaluate its performance, supported by detailed experimental protocols and visual diagrams of key mechanisms and workflows.

## Introduction: Chiauranib's Multi-Pronged Mechanism of Action

**Chiauranib** (CS2164) is a novel, orally active multi-target inhibitor with a unique triple-pathway mechanism that positions it as a prime candidate for synergy with immunotherapy.<sup>[1]</sup> It potently and selectively inhibits key protein kinases involved in tumorigenesis and tumor development.<sup>[2]</sup>

[2]

Key Targets of **Chiauranib**:

- Angiogenesis Kinases: VEGFR1, VEGFR2, VEGFR3, PDGFR $\alpha$ , and c-Kit.<sup>[2]</sup> By blocking these receptors, **Chiauranib** inhibits the formation of new blood vessels that supply tumors with essential nutrients.
- Mitosis Kinase: Aurora B.<sup>[2]</sup> Inhibition of Aurora B disrupts tumor cell division, leading to G2/M cell cycle arrest and preventing tumor cell proliferation.<sup>[3]</sup>

- Chronic Inflammation Kinase: Colony-Stimulating Factor 1 Receptor (CSF-1R).[\[2\]](#) This target is crucial for its immunomodulatory effects, as it can reduce the population of tumor-associated macrophages (TAMs), which are often immunosuppressive.[\[4\]](#)

This multi-faceted approach, which simultaneously suppresses tumor growth, inhibits angiogenesis, and modulates the tumor immune microenvironment, provides a strong rationale for its combination with immune checkpoint inhibitors (ICIs).[\[1\]](#)

## Clinical Development and Synergistic Efficacy

The combination of **Chiauranib** with immunotherapy is being actively investigated in several clinical trials, most notably for extensive-stage small cell lung cancer (ES-SCLC), a historically challenging malignancy.[\[1\]](#) The dual effects of anti-angiogenesis and immune regulation are expected to produce synergistic anti-tumor activity.[\[1\]](#)

One of the key strategies is to combine **Chiauranib** with a PD-(L)1 monoclonal antibody and standard chemotherapy for the first-line treatment of ES-SCLC, a regimen that has received approval for Phase III clinical trials.[\[1\]](#)[\[5\]](#) The goal is to build upon the current standard of care—chemo-immunotherapy—to further improve long-term survival outcomes for patients.[\[1\]](#)

## Table 1: Key Clinical Trials of Chiauranib in Combination Therapy

| Trial Identifier | Phase       | Cancer Type                                      | Treatment Regimen                                         | Status                     |
|------------------|-------------|--------------------------------------------------|-----------------------------------------------------------|----------------------------|
| Not specified    | Phase III   | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | Chiauranib + PD-(L)1 mAb + Chemotherapy                   | Approved for trials[1]     |
| NCT05505825      | Phase Ib/II | Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | Chiauranib + Cadonilimab (anti-PD-1/CTLA-4 bispecific Ab) | Recruiting[6]              |
| Not specified    | Phase Ib/II | Small Cell Lung Cancer / Solid Tumors            | Chiauranib Monotherapy                                    | In progress in the U.S.[1] |
| NCT03901118      | Phase II    | Platinum-Resistant/Refractory Ovarian Cancer     | Chiauranib + Etoposide or Paclitaxel                      | Completed[7]               |
| NCT03166891      | Phase Ib    | Platinum-Resistant/Refractory Ovarian Cancer     | Chiauranib Monotherapy                                    | Completed[7]               |

Data is based on publicly available information and may be subject to change.

## Comparison with Alternative Combination Therapies

The strategy of combining a tyrosine kinase inhibitor (TKI) with an immune checkpoint inhibitor is a promising area of oncology research. To contextualize the potential of **Chiauranib**, it is useful to compare it with other TKI + ICI combinations that have been investigated.

### Anlotinib + ICIs

Anlotinib, another multi-target TKI, has been studied in combination with ICIs for SCLC. A meta-analysis of 18 studies showed that this combination could extend progression-free

survival (PFS) and overall survival (OS) compared to chemotherapy alone.[8][9] In one retrospective study of previously treated SCLC patients, Anlotinib plus a PD-1 blockade resulted in a median PFS of 4.6 months and a median OS of 9.3 months.[10] Another study combining Anlotinib with chemotherapy and immunotherapy in ES-SCLC reported a median OS of 18.5 months.[11]

## **Lenvatinib + Pembrolizumab**

This combination has shown significant efficacy in several cancer types. In advanced endometrial cancer, it demonstrated a 39.8% objective response rate (ORR) and a median OS of 17.7 months in a Phase 1b/2 study.[12] For advanced renal cell carcinoma, this combination showed a superior median PFS of 23.9 months compared to 9.2 months for sunitinib.[13]

## **Regorafenib + Nivolumab**

This combination has been explored in gastrointestinal cancers. A Phase Ib trial in patients with gastric and colorectal cancer showed promising ORRs of 44% and 36%, respectively.[14] However, a subsequent Phase 2 study in a North American population with colorectal cancer did not replicate the same level of efficacy, showing an ORR of only 7.1%. [15]

## **Table 2: Comparative Efficacy Data of TKI + Immunotherapy Combinations**

| Combination Therapy              | Cancer Type                   | Key Efficacy Results                                                                | Citation(s) |
|----------------------------------|-------------------------------|-------------------------------------------------------------------------------------|-------------|
| Chiauranib + Chemo + PD-(L)1 mAb | ES-SCLC                       | Phase III trial approved to evaluate improvement over standard chemo-immunotherapy. | [1]         |
| Anlotinib + Chemo + IT           | ES-SCLC                       | mOS: 18.5 months                                                                    | [11]        |
| Anlotinib + PD-1 blockade        | Previously Treated SCLC       | mPFS: 4.6 months; mOS: 9.3 months                                                   | [10]        |
| Lenvatinib + Pembrolizumab       | Advanced Endometrial Cancer   | ORR: 39.8%; mOS: 17.7 months                                                        | [12]        |
| Lenvatinib + Pembrolizumab       | Advanced Renal Cell Carcinoma | mPFS: 23.9 months                                                                   | [13]        |
| Regorafenib + Nivolumab          | Gastric / Colorectal Cancer   | ORR: 44% / 36% (Phase Ib)                                                           | [14]        |
| Regorafenib + Nivolumab          | Colorectal Cancer             | ORR: 7.1% (Phase II)                                                                | [15]        |

Note: Direct comparison between trials is challenging due to differences in study design, patient populations, and lines of therapy.

## Mechanistic Synergy and Signaling Pathways

The synergistic effect of **Chiauranib** and immunotherapy is rooted in its ability to remodel the tumor microenvironment (TME). Anti-VEGF agents can normalize tumor vasculature, which improves T-cell infiltration.[6] By inhibiting CSF-1R, **Chiauranib** can reduce the number of immunosuppressive M2-like macrophages. This creates a more "immune-hot" environment, enhancing the efficacy of PD-1/PD-L1 inhibitors, which rely on a pre-existing immune response to be effective.[4][16] Preclinical studies have shown that **Chiauranib** exerts its effects by suppressing the VEGFR2/ERK/STAT3 signaling pathway.[3][17]

[Click to download full resolution via product page](#)

Caption: Synergistic mechanism of **Chiauranib** with immunotherapy.

## Detailed Experimental Protocols

This section details a representative preclinical protocol for evaluating the *in vivo* efficacy of **Chiauranib**, based on methodologies used in xenograft studies.[17][18]

Objective: To assess the anti-tumor activity of **Chiauranib** in a human tumor xenograft mouse model.

Materials:

- Cell Line: DOHH2 (transformed follicular lymphoma) or other relevant human cancer cell line.[\[17\]](#)
- Animals: NOD/SCID mice (or other immunocompromised strain), 6-8 weeks old.[\[17\]](#)
- Reagents: **Chiauranib**, vehicle control (e.g., 0.5% CMC-Na), Matrigel, PBS, cell culture media.
- Equipment: Calipers, animal balance, oral gavage needles, sterile surgical tools.

Methodology:

- Cell Culture: Culture DOHH2 cells in appropriate media at 37°C and 5% CO<sub>2</sub>. Harvest cells during the exponential growth phase.[\[19\]](#)
- Tumor Implantation: Resuspend cells in a 1:1 mixture of PBS and Matrigel. Subcutaneously inject  $1 \times 10^7$  cells into the right flank of each mouse.[\[17\]](#)[\[19\]](#)
- Tumor Monitoring & Randomization: Monitor tumor growth using calipers. When average tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize mice into treatment and control groups (n=5-10 per group).[\[17\]](#)[\[19\]](#)
- Drug Administration: Prepare **Chiauranib** suspension fresh daily. Administer **Chiauranib** orally (e.g., 10 mg/kg/day) to the treatment group and vehicle to the control group.[\[17\]](#)[\[19\]](#)
- Data Collection:
  - Measure tumor volume and body weight 2-3 times per week.[\[17\]](#)
  - Monitor animal health and signs of toxicity.
  - At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blotting, IHC).[\[17\]](#)

- Endpoint Analysis: The primary endpoints are tumor growth inhibition and changes in tumor volume/weight. Survival can be a secondary endpoint. Statistical analysis (e.g., t-test, ANOVA) is used to determine significance.[17]



[Click to download full resolution via product page](#)

Caption: Workflow for a preclinical xenograft model study.

# Logical Framework for Clinical Trials

The clinical evaluation of **Chiauranib** plus immunotherapy follows a logical progression, typically in a randomized controlled trial design. The goal is to demonstrate superiority over the existing standard of care.



[Click to download full resolution via product page](#)

Caption: Logical design of a comparative Phase III clinical trial.

## Conclusion

**Chiauranib**, with its unique triple-action mechanism targeting angiogenesis, cell mitosis, and the immune microenvironment, shows significant promise for synergistic combination with immunotherapy. Early clinical development, particularly in ES-SCLC, is encouraging. When compared to other TKI + ICI combinations, **Chiauranib**'s broader mechanism may offer distinct advantages. The ongoing Phase III trial will be critical in establishing its role in improving upon the current standard of care and providing a new therapeutic option for patients with difficult-to-treat cancers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The clinical trial application for first-line treatment of extensive disease small cell lung cancer with Chiauranib has been approved [prnewswire.com]
- 2. Phase I dose-escalation study of chiauranib, a novel angiogenic, mitotic, and chronic inflammation inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Efficacy and safety of chiauranib in a combination therapy in platinum-resistant or refractory ovarian cancer: a multicenter, open-label, phase Ib and II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of anlotinib combined with immune checkpoint inhibitors in the treatment of extensive-stage small cell lung cancer: a meta-analysis based on real-world data | Semantic Scholar [semanticscholar.org]

- 9. habcentral.habcommunity.com [habcentral.habcommunity.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Combining Immunotherapy with Anlotinib in Extensive-Stage Small Cell Lung Cancer: A Multicenter Analysis of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Combined use of pembrolizumab and lenvatinib: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regorafenib & Nivolumab: New Hope in Gastric & Colorectal Cancer [oncodna.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Frontiers | Immune Checkpoint Inhibitors: Cardiotoxicity in Pre-clinical Models and Clinical Studies [frontiersin.org]
- 17. Preclinical Studies of Chiauranib Show It Inhibits Transformed Follicular Lymphoma through the VEGFR2/ERK/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Synergistic Potential of Chiauranib with Immunotherapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574309#synergistic-effects-of-chiauranib-with-immunotherapy>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)